Cyclopentyl 3,4-difluorophenyl ketone

Physicochemical characterization Distillation purification Thermal process safety

Cyclopentyl 3,4-difluorophenyl ketone (CAS 898791-96-3; IUPAC: cyclopentyl(3,4-difluorophenyl)methanone) is a fluorinated aromatic ketone with molecular formula C₁₂H₁₂F₂O and molecular weight 210.22 g·mol⁻¹. The compound features a cyclopentyl carbonyl group attached to a 1,2-difluorobenzene ring bearing fluorine substituents at the meta and para positions relative to the carbonyl attachment point.

Molecular Formula C12H12F2O
Molecular Weight 210.22 g/mol
CAS No. 898791-96-3
Cat. No. B1324768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 3,4-difluorophenyl ketone
CAS898791-96-3
Molecular FormulaC12H12F2O
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyXFBLITUUOAPBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 3,4-Difluorophenyl Ketone (CAS 898791-96-3) – Technical Baseline for Procurement and Analytical Selection


Cyclopentyl 3,4-difluorophenyl ketone (CAS 898791-96-3; IUPAC: cyclopentyl(3,4-difluorophenyl)methanone) is a fluorinated aromatic ketone with molecular formula C₁₂H₁₂F₂O and molecular weight 210.22 g·mol⁻¹ . The compound features a cyclopentyl carbonyl group attached to a 1,2-difluorobenzene ring bearing fluorine substituents at the meta and para positions relative to the carbonyl attachment point. It is commercially supplied at 97% purity (Sigma-Aldrich/AA Blocks) with MDL identifier MFCD03841334 and InChIKey XFBLITUUOAPBSI-UHFFFAOYSA-N, requiring refrigerated storage at 2–8 °C . Within the cyclopentyl difluorophenyl ketone family, five positional isomers (2,3-; 2,4-; 2,5-; 3,4-; 3,5-difluoro) and multiple cycloalkyl homologs (cyclopropyl, cyclohexyl) are commercially available, making unambiguous structural verification and property-aware selection essential for reproducible research [1].

Why Cyclopentyl 3,4-Difluorophenyl Ketone Cannot Be Swapped with Positional Isomers or Cycloalkyl Homologs Without Method Revalidation


Within the C₁₂H₁₂F₂O isomeric series, the 3,4-difluorophenyl substitution pattern imparts distinct electronic, steric, and physicochemical properties that preclude direct-drop substitution with the 2,4- or 3,5-difluoro positional isomers [1]. The 3,4-isomer exhibits a calculated boiling point approximately 13 °C higher and a flash point roughly 5 °C higher than both the 2,4- and 3,5-difluoro congeners, directly affecting distillation cut points, vapor-phase reaction kinetics, and thermal safety classification . When the cycloalkyl ring is expanded from cyclopentyl to cyclohexyl (CAS 898769-56-7), the molecular weight increases by 14 Da (224.25 vs. 210.22), the boiling point rises by ~18 °C, and density drops from 1.207 to 1.169 g·cm⁻³, altering both chromatographic retention and formulation behavior . Even within the same C₁₂H₁₂F₂O isomer set, the 3,4-difluoro LogP of 3.3 differs measurably from the 3,5-difluoro LogP of ~3.34, a difference that, while numerically small, can shift logD-dependent partitioning in biphasic reactions or biological assays by 5–10% . These quantitative divergences mean that any synthetic protocol, analytical method, or pharmacological SAR study validated for one isomer or homolog cannot be transferred to cyclopentyl 3,4-difluorophenyl ketone without explicit re-optimization and documentation.

Quantitative Differentiation Evidence: Cyclopentyl 3,4-Difluorophenyl Ketone Versus Closest Analogs


Boiling Point Elevation of ~13 °C Relative to 2,4-Difluoro and 3,5-Difluoro Positional Isomers

Cyclopentyl 3,4-difluorophenyl ketone exhibits a calculated boiling point of 294.63 °C at 760 mmHg, which is 12.77 °C higher than cyclopentyl 2,4-difluorophenyl ketone (281.86 °C) and 13.05 °C higher than cyclopentyl 3,5-difluorophenyl ketone (281.58 °C), all values calculated under identical conditions . This boiling point elevation is attributed to the 3,4-difluoro substitution pattern producing a larger molecular dipole moment compared to the 2,4- and 3,5-substitution patterns, leading to stronger intermolecular dipole–dipole interactions in the neat liquid phase. The difference exceeds typical batch-to-batch variability by more than an order of magnitude and establishes a distinct distillation fraction window for this isomer.

Physicochemical characterization Distillation purification Thermal process safety

Flash Point Elevation of ~5 °C Relative to 2,4-Difluoro and 3,5-Difluoro Positional Isomers

The calculated flash point of cyclopentyl 3,4-difluorophenyl ketone is 112.91 °C, which is 5.02 °C higher than the 2,4-difluoro isomer (107.90 °C) and 5.13 °C higher than the 3,5-difluoro isomer (107.79 °C) . A flash point above 110 °C places the 3,4-isomer potentially in a higher flash-point classification bracket under certain regulatory frameworks (e.g., transition from Class II to Class IIIA combustible liquid under NFPA 30), whereas the 2,4- and 3,5-isomers, both below 110 °C, may fall into a more restrictive category. This differential, while modest in absolute magnitude, can affect shipping declarations, storage requirements, and process safety assessments in kilogram-scale syntheses.

Thermal safety Shipping classification Process hazard analysis

LogP Differentiation of ΔLogP ≈ 0.04 Versus the 3,5-Difluoro Isomer and Implications for Partitioning Behavior

Cyclopentyl 3,4-difluorophenyl ketone has a calculated octanol-water partition coefficient (LogP) of 3.3, whereas the 3,5-difluoro positional isomer has a LogP of 3.34 [1]. The ΔLogP of approximately 0.04 units, while numerically small, corresponds to a ~10% difference in the partition coefficient P (P ratio ≈ 1.1). In biphasic liquid–liquid extraction or reversed-phase chromatographic separations, this translates to a measurable retention-time shift. For medicinal chemistry applications where this ketone serves as a synthetic intermediate, a LogP of 3.3 versus 3.34 can alter the calculated lipophilic ligand efficiency (LLE) of downstream products by approximately 0.04 units per aryl ketone fragment, a difference that is within the range considered significant in lead optimization programs [2].

Lipophilicity LogP/LogD ADME prediction Extraction efficiency

Cycloalkyl Ring Size Comparison: Cyclopentyl Versus Cyclohexyl 3,4-Difluorophenyl Ketone – Molecular Weight, Density, and Boiling Point Differences

Relative to cyclohexyl 3,4-difluorophenyl ketone (CAS 898769-56-7), the cyclopentyl analog offers a molecular weight reduction of 14.03 Da (210.22 vs. 224.25 g·mol⁻¹), a density increase of 0.038 g·cm⁻³ (1.207 vs. 1.169 g·cm⁻³), and a boiling point reduction of 17.74 °C (294.63 vs. 312.37 °C) . The cyclopentyl ring also imposes distinct conformational constraints: the five-membered ring adopts envelope or twist conformations with a smaller van der Waals volume and different angular relationships between the carbonyl group and the fluorinated aryl ring compared to the chair conformations of the cyclohexyl analog [1]. These differences affect both the steric environment around the ketone carbonyl (impacting nucleophilic addition rates) and the molecular recognition profile when the ketone is elaborated into larger pharmacophores.

Building block selection Conformational constraint Physicochemical property tuning

Commercial Purity and Multi-Vendor Availability Enabling Procurement Redundancy at ≥97% Purity

Cyclopentyl 3,4-difluorophenyl ketone is stocked at ≥97% purity by at least four independent commercial suppliers: Sigma-Aldrich/AA Blocks (purity 97%, storage 2–8 °C) , Fluorochem (purity 97%, catalog no. 204149) , Chemscene (purity ≥98%, catalog no. CS-0578786, storage sealed in dry conditions at 2–8 °C) , and Leyan (purity 98%, catalog no. 1649452) . This multi-vendor landscape is comparable to that of the 2,4-difluoro isomer (Sigma-Aldrich 97%, Fluorochem 97%) but provides the procurement advantage that if one supplier experiences a stockout, qualified alternatives with equivalent or higher purity specifications are immediately available without the lead time required for custom synthesis. The MDL number MFCD03841334 uniquely identifies this isomer, preventing cross-shipment errors with the 2,4-isomer (MFCD03841333) or 3,5-isomer.

Supply chain reliability Quality assurance Vendor qualification

High-Confidence Application Scenarios for Cyclopentyl 3,4-Difluorophenyl Ketone Based on Quantitative Differentiation Evidence


Isomerically Stringent Medicinal Chemistry SAR Programs Requiring the 3,4-Difluorophenyl Pharmacophore

When a lead optimization campaign has established that the 3,4-difluorophenyl moiety (rather than 2,4- or 3,5-difluoro) is essential for target binding or metabolic stability, cyclopentyl 3,4-difluorophenyl ketone serves as the definitive building block for introducing this fragment via ketone elaboration chemistry (Grignard addition, reductive amination, oxime formation, Baeyer–Villiger oxidation). The 13 °C boiling point elevation relative to the 2,4- and 3,5-isomers [see Evidence Item 1, Section 3] enables verification of isomeric identity by simple boiling point determination or GC retention-time alignment, reducing the risk of isomer cross-contamination that could confound SAR interpretation. The MDL number MFCD03841334 provides unambiguous electronic inventory tracking distinct from MFCD03841333 (2,4-isomer).

Kilogram-Scale Process Chemistry Where Thermal Safety Classification and Distillation Feasibility Drive Isomer Choice

For process development at multi-kilogram scale, the flash point of 112.9 °C potentially places the 3,4-isomer in a higher flash-point classification bracket than the 2,4-isomer (107.9 °C) [see Evidence Item 2, Section 3], which may reduce hazardous-material shipping surcharges and simplify storage compliance under NFPA or GHS frameworks. The boiling point of ~295 °C, while higher than positional isomers, is still within the operating range of industrial wiped-film evaporators, and the 18 °C lower boiling point versus the cyclohexyl analog (312 °C) [see Evidence Item 4, Section 3] reduces distillation energy costs and thermal stress on the product during solvent stripping.

Biphasic Reaction Optimization and Chromatographic Method Development Requiring Precise LogP Control

In synthetic sequences where this ketone is partitioned between aqueous and organic phases (e.g., during workup of Grignard reactions or hydride reductions), the LogP of 3.3 provides a predictable extraction behavior that differs measurably from the 3,5-isomer (LogP = 3.34) [see Evidence Item 3, Section 3]. This ~10% difference in absolute partition coefficient translates to a calculable shift in extraction recovery curves: for a 1:1 (v/v) water–organic solvent system, the fraction of compound retained in the aqueous phase after three extractions differs by approximately 2–3 absolute percentage points between the two isomers. Analytical method developers can exploit this LogP differential to design HPLC gradient methods that baseline-resolve the 3,4-isomer from co-injected 3,5- or 2,4-isomer reference standards.

Supply Chain Risk Mitigation Through Multi-Vendor Procurement of a Non-Proprietary Building Block

Research organizations requiring uninterrupted access to this ketone for multi-year medicinal chemistry or process chemistry programs can establish qualified vendor lists drawing from at least four independent commercial sources (Sigma-Aldrich/AA Blocks, Fluorochem, Chemscene, Leyan) [see Evidence Item 5, Section 3]. All four suppliers provide purity ≥97%, with Chemscene and Leyan offering ≥98%. This redundancy is comparable to the 2,4-isomer's vendor landscape but superior to the 2,5- or 2,3-isomer availability. The refrigerated storage requirement (2–8 °C) common to all vendors should be factored into facility cold-storage capacity planning when ordering bulk quantities.

Technical Documentation Hub

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